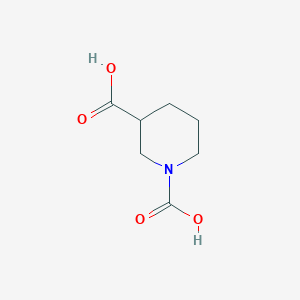

1,3-Piperidinedicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

piperidine-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)5-2-1-3-8(4-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

HWYNYLXTVJYPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Piperidinedicarboxylic Acid Derivatives: The N-Carboxy-Nipecotic Acid Scaffold

[1]

Executive Summary

In the realm of heterocyclic building blocks, 1,3-piperidinedicarboxylic acid (systematically piperidine-1,3-dicarboxylic acid ) represents a critical pharmacophore scaffold. While the free diacid is chemically unstable due to the labile nature of the N-carbamic acid moiety, its orthogonally protected esters—specifically 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate and its analogs—are indispensable in modern drug discovery.

This guide dissects the structural properties, synthetic utility, and handling protocols of this scaffold, focusing on its role as a precursor to nipecotic acid derivatives (GABA uptake inhibitors), conformationally restricted amino acids, and peptidomimetics.

Structural Analysis & Physicochemical Properties[2][3]

The Stability Paradox

The term "1,3-piperidinedicarboxylic acid" implies a structure with a carboxylic acid at the nitrogen (N1) and the C3 carbon.

-

N1-Carboxyl (Carbamic Acid): Thermodynamically unstable; undergoes spontaneous decarboxylation to release CO₂ and the free amine (nipecotic acid) under acidic or neutral conditions.

-

C3-Carboxyl (Carboxylic Acid): Stable, chiral center.

Therefore, the functional reagents used in the laboratory are the diesters or acid-esters (e.g., N-Boc-nipecotic acid).

Key Derivatives & Properties

The most common reagent form is 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate .

| Property | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | (S)-1-Cbz-Piperidine-3-carboxylic acid |

| CAS Number | 170842-80-5 | 88466-74-4 |

| Formula | C₁₃H₂₃NO₄ | C₁₄H₁₇NO₄ |

| MW | 257.33 g/mol | 263.29 g/mol |

| State | Colorless to pale yellow oil | White solid |

| Boiling Point | ~309°C (predicted) | N/A (Solid) |

| Chirality | Racemic or Enantiopure ((R)/(S)) | (S)-Enantiomer |

| Solubility | DCM, EtOAc, MeOH, DMSO | DMSO, MeOH, DCM |

Stereochemical Considerations

The C3 position is a stereocenter. The biological activity of downstream derivatives often depends strictly on this chirality.

-

(R)-Isomer: Often used for specific enzyme inhibitors.

-

(S)-Isomer: Corresponds to the natural L-amino acid configuration in peptidomimetics.

Synthetic Utility & Mechanism[5][6][7]

The 1,3-dicarboxylate scaffold functions as a "bifunctional command center." The N1-protecting group (Boc/Cbz) modulates the nucleophilicity of the nitrogen, while the C3-ester provides an electrophilic handle.

Orthogonal Protection Strategy

The power of this scaffold lies in orthogonal deprotection :

-

C3-Hydrolysis: Base-catalyzed (LiOH/THF) selectively hydrolyzes the ethyl ester to the acid without affecting the N-Boc group.

-

N1-Deprotection: Acid-catalyzed (TFA/DCM or HCl/Dioxane) removes the Boc group to liberate the secondary amine (nipecotic acid ethyl ester).

Visualization of Synthetic Pathways

Figure 1: Synthetic workflow transforming Nipecotic Acid into the versatile 1,3-dicarboxylate scaffold and downstream targets.

Experimental Protocols

Protocol: Selective Hydrolysis of the C3-Ester

Objective: Convert 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate to N-Boc-nipecotic acid (1-tert-butyl hydrogen piperidine-1,3-dicarboxylate).

Reagents:

-

Substrate: 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF:Water:Methanol (3:1:1)

Methodology:

-

Dissolution: Dissolve the substrate in the THF/MeOH mixture at 0°C.

-

Addition: Add LiOH dissolved in water dropwise to the reaction vessel.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with Ninhydrin or PMA).

-

Workup:

-

Concentrate under reduced pressure to remove organics.[1]

-

Acidify the aqueous residue to pH 3–4 using 1M KHSO₄ (Avoid HCl to prevent Boc removal).

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The product usually crystallizes as a white solid.

Validation Check:

-

¹H NMR should show the disappearance of the ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) while retaining the Boc singlet (~1.45 ppm).

Protocol: N-Alkylation for GABA Analogs

Objective: Functionalize the nitrogen after removing the 1-carboxyl protection.

Methodology:

-

Deprotection: Treat N-Boc-nipecotic acid ethyl ester with 4M HCl in Dioxane for 1 hour. Concentrate to dryness to yield the hydrochloride salt.

-

Free Basing: Suspend salt in DCM and treat with sat. NaHCO₃. Separate organic layer.[1][2]

-

Alkylation: React the free amine with an alkyl halide (e.g., 1-bromo-3-methylbut-2-ene) in DMF with K₂CO₃ at 60°C.

Applications in Drug Development[10][11]

GABA Uptake Inhibition

The 1,3-piperidinedicarboxylic acid scaffold is the direct precursor to Nipecotic Acid , a potent inhibitor of GABA uptake. However, Nipecotic acid itself does not cross the blood-brain barrier (BBB).

-

Strategy: Lipophilic esters (prodrugs) or N-substituted derivatives (like Tiagabine ) are synthesized using the 1,3-dicarboxylate scaffold to enable BBB penetration.

Conformationally Restricted Peptides

In peptide chemistry, replacing a flexible amino acid with the piperidine-3-carboxylic acid moiety restricts the conformational space of the peptide backbone.

-

Result: This forces the peptide into specific secondary structures (e.g.,

-turns), improving binding affinity to receptors such as GPCRs.

Logical Pathway of Drug Design

Figure 2: Biological logic flow from the scaffold to therapeutic outcomes.

References

-

Vertex Pharmaceuticals. (2025). Synthesis of Heteroaryl N-sulfonamides using 1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate. ChemicalBook. Link

-

Sigma-Aldrich. (2025). 3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester Product Sheet. Merck KGaA. Link

-

PubChem. (2025).[3][4] Nipecotic Acid: Chemical Structure and Biological Activity. National Library of Medicine. Link

-

Reagent Database. (2025). (S)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester Properties. Link

-

Bowers Lab. (2021). Piperazic Acid and Piperidine Scaffolds in Peptide Mimetics. University of North Carolina. Link

Bridging the Nomenclature Divide: N-Boc-nipecotic Acid vs. 1,3-Piperidinedicarboxylic Acid in Medicinal Chemistry

Executive Summary

In the landscape of drug discovery, chemical nomenclature is not merely a matter of semantics; it is the foundational architecture for intellectual property, database querying, and raw material procurement. A classic paradigm of this nomenclature divergence is found in the critical building block widely known as N-Boc-nipecotic acid 1. While medicinal chemists universally use this trivial name, systematic databases and patent claims strictly index it as 1,3-piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester 2. This whitepaper deconstructs the structural logic behind these naming conventions, their impact on the synthesis of GABAergic therapeutics like Tiagabine 3, and provides a self-validating synthetic protocol for its preparation.

Mechanistic Nomenclature: The Structural Logic

Why does a simple Boc-protected amino acid transform into a "dicarboxylic acid" in systematic nomenclature? The answer lies in the hierarchical rules of the Chemical Abstracts Service (CAS).

The Trivial Approach (Working Vernacular)

Nipecotic acid (piperidine-3-carboxylic acid) is a naturally occurring amino acid and a potent inhibitor of GABA uptake 3. When the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, chemists naturally derive the name N-Boc-nipecotic acid . Here, the Boc group is treated merely as a transient appendage to the core pharmacophore.

The Systematic CAS Architecture

CAS nomenclature prioritizes the highest-ranking functional group to define the parent structure.

-

A Boc group attached to a nitrogen atom forms a carbamate.

-

A carbamate is systematically viewed as an ester of a carbamic acid (a nitrogen atom bearing a carboxylic acid).

-

Therefore, the piperidine ring possesses two carboxylic acid groups directly attached to its core: one at the C3 position and one at the N1 position.

-

This dual-acid framework designates the parent scaffold as 1,3-piperidinedicarboxylic acid .

-

Because the N1 acid is esterified with a tert-butyl group (1,1-dimethylethyl), the final indexed name becomes 1,3-piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester 2.

Logical derivation of trivial vs. systematic CAS nomenclature for N-Boc-nipecotic acid.

Quantitative Isomeric Data

The stereochemistry of the nipecotic acid scaffold profoundly influences its pharmacological efficacy. For instance, the active enantiomer of Tiagabine is derived from (R)-nipecotic acid. The table below outlines the nomenclature and registry data for the isomeric forms.

| Isomeric Form | CAS Registry Number | Molecular Weight | Stereochemical Designation | Primary Systematic Name |

| Racemic | 84358-12-3 1 | 229.27 g/mol | (±) | 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester |

| (R)-Isomer | 163438-09-3 4 | 229.27 g/mol | (3R) | 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- |

| (S)-Isomer | 114341-88-7 5 | 229.27 g/mol | (3S) | 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3S)- |

Application in GABAergic Drug Development

Tiagabine is a clinical antiepileptic drug designed to cross the blood-brain barrier (BBB) and inhibit the GABA transporter GAT-1, thereby increasing synaptosomal GABA concentrations 3. The synthesis of Tiagabine and its prodrug analogs relies heavily on the N-Boc-nipecotic acid building block. The Boc group is essential to prevent unwanted polymerization or N-acylation during the coupling of the C3 carboxylic acid to lipophilic anchors (such as the bis(3-methylthiophen-2-yl)but-3-en-1-yl moiety).

Self-Validating Experimental Protocol

The preparation of N-Boc-nipecotic acid from free nipecotic acid must be highly selective. The following protocol demonstrates a self-validating system where pH control drives both the reaction kinetics and the purification 3.

Self-validating workflow for the selective N-Boc protection of nipecotic acid.

Step-by-Step Methodology:

-

Dissolution & Activation: Suspend 1.0 g of nipecotic acid in a mixture of 10.7 mL dioxane and 9.6 mL of 1N NaOH.

-

Causality: Nipecotic acid exists natively as a zwitterion. The strong base (NaOH) deprotonates the C3 carboxylic acid, solubilizing the compound, and crucially deprotonates the N1 ammonium ion. This renders the secondary amine highly nucleophilic for the subsequent step.

-

-

Protection: Add 1.9 g of di-tert-butyl dicarbonate (Boc₂O) to the solution and stir for 5 hours at room temperature.

-

Causality: The biphasic nature of the reaction (Schotten-Baumann conditions) allows the organic-soluble Boc₂O to react selectively with the aqueous-soluble amine.

-

-

Primary Evaporation & Wash: Evaporate the dioxane under reduced pressure. Wash the remaining aqueous mixture with 15 mL of ethyl acetate (EtOAc), then discard the organic layer.

-

Causality: This step is self-validating. The desired product is currently a sodium carboxylate salt and remains strictly in the aqueous layer. The EtOAc wash removes unreacted Boc₂O and non-polar byproducts.

-

-

Acidification & Extraction: Vigorously stir the aqueous layer and slowly add 1N HCl until the pH reaches strictly 2.0. Extract the aqueous layer with EtOAc (3 × 10 mL).

-

Causality: Lowering the pH to 2.0 protonates the C3 carboxylate, converting it into a neutral, highly lipophilic molecule. Any unreacted nipecotic acid becomes doubly protonated (cationic) and remains in the aqueous phase. The partitioning of the product into the EtOAc layer is a self-validating purification step.

-

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure N-Boc-nipecotic acid (1,3-piperidinedicarboxylic acid, 1-tert-butyl ester) 3.

Conclusion

Understanding the nomenclature bridge between N-Boc-nipecotic acid and 1,3-piperidinedicarboxylic acid is not just an academic exercise; it is a critical skill for navigating patent landscapes, sourcing raw materials, and designing synthetic routes for GABAergic therapeutics. By mastering both the trivial vernacular and the systematic CAS architecture, drug development professionals can ensure comprehensive literature reviews and robust IP protection.

References

-

84358-12-3 N-Boc-Nipecotic acid AKSci J91488 | aksci.com | 1

-

(R)-Boc-Nipecotic acid | 163438-09-3 - ChemicalBook | chemicalbook.com | 4

-

ASW MedChem, Inc. - Chemical Trading Company on ECHEMI | echemi.com | 2

-

(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid - CymitQuimica | cymitquimica.com | 5

-

Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug | thieme-connect.com | 3

Sources

1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate molecular weight

An In-Depth Technical Guide to 1-tert-Butyl 3-Ethyl Piperidine-1,3-Dicarboxylate: Properties, Synthesis, and Analytical Characterization

Executive Summary

1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structure features a piperidine core, a foundational motif in numerous bioactive molecules and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthetic protocol, and establishing a multi-technique framework for its analytical characterization. The strategic incorporation of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the saponifiable ethyl ester—renders this molecule a highly versatile intermediate for the synthesis of complex molecular architectures, particularly those requiring stereochemical control.[3] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of natural alkaloids and synthetic pharmaceuticals targeting the central nervous system (CNS), cardiovascular system, and other therapeutic areas.[2][3] The functionalization of this core structure allows for the precise tuning of pharmacological activity, metabolic stability, and pharmacokinetic properties.

1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate emerges as a particularly strategic intermediate due to its bifunctional nature. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, while the C3-position is functionalized with an ethyl carboxylate. This orthogonal protection scheme is central to its utility; the Boc group can be selectively removed under acidic conditions without affecting the ethyl ester, and conversely, the ethyl ester can be hydrolyzed under basic conditions while the Boc group remains intact. This differential reactivity provides chemists with precise control over the synthetic sequence, enabling the stepwise introduction of diverse functionalities at either the N1 or C3 position. Furthermore, the chiral center at the C3 position makes it a valuable precursor for the enantioselective synthesis of complex drug candidates, a critical factor in developing therapies with high specificity and reduced side effects.[3]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and analysis. The key identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate | PubChem[4] |

| Molecular Formula | C₁₃H₂₃NO₄ | PubChem[4] |

| Molecular Weight | 257.33 g/mol | PubChem[4] |

| Monoisotopic Mass | 257.16270821 Da | PubChem[4][5] |

| CAS Number | 194726-40-4 (for 3R-isomer) | PubChem[4] |

| Appearance | White to light yellow crystalline powder or liquid | ChemicalBook, Sigma-Aldrich[6] |

| XLogP3 | 1.8 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bonds | 5 | PubChem[4] |

Synthesis and Reaction Workflow

The most direct and common synthesis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate involves the N-protection of a pre-existing piperidine-3-carboxylic acid ethyl ester. This approach is efficient and leverages readily available starting materials.

Causality of Experimental Design

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group is deliberate. The Boc group is robust enough to withstand a wide range of non-acidic reaction conditions (e.g., saponification, reduction, nucleophilic substitution) yet can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for subsequent reactions. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the acidic byproduct (tert-butoxycarbonic acid) formed during the reaction, driving the equilibrium towards the product without competing in side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the polar starting material and the less polar product.

Protocol 3.1: Synthesis via N-Boc Protection

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small volume of DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes.[7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, wash the organic mixture sequentially with 1N HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil or solid by flash column chromatography on silica gel to obtain the final product with high purity.

Visualization of Synthesis Workflow

Caption: Workflow for the N-Boc protection synthesis route.

Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any synthetic intermediate. A combination of spectroscopic and chromatographic techniques is required for a complete characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, both ¹H and ¹³C NMR provide definitive structural information.

-

¹H NMR: Expected signals include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester will present as a quartet around 4.1-4.2 ppm (CH₂) and a triplet around 1.2-1.3 ppm (CH₃). The protons on the piperidine ring will appear as a complex series of multiplets between approximately 1.5 and 4.0 ppm.

-

¹³C NMR: Key signals will confirm the presence of all carbon environments. Expect two distinct carbonyl signals between 155-175 ppm (one for the carbamate, one for the ester). The quaternary carbon of the Boc group will appear around 80 ppm. The remaining signals will correspond to the carbons of the ethyl group and the piperidine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

-

Expected Adducts: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass. The predicted monoisotopic mass is 257.1627 Da.[4] Common adducts observed in positive-ion mode are:

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₃H₂₄NO₄]⁺ | 258.1700 |

| [M+Na]⁺ | [C₁₃H₂₃NNaO₄]⁺ | 280.1519 |

| [M+K]⁺ | [C₁₃H₂₃NKO₄]⁺ | 296.1259 |

Data derived from predicted values.[5]

Visualization of Analytical Workflowdot

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. leapchem.com [leapchem.com]

- 4. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (C13H23NO4) [pubchemlite.lcsb.uni.lu]

- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Biological Activity of Nipecotic Acid Derivatives in GABA Research

The following technical guide is structured to serve as a rigorous operational resource for researchers investigating GABAergic modulation. It synthesizes mechanistic theory with actionable, field-validated protocols.

Executive Summary

The modulation of

This guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of NA derivatives. It focuses on the transition from the hydrophilic parent compound to lipophilic, BBB-permeable analogs like Tiagabine , providing a roadmap for next-generation GAT inhibitor development.

Mechanistic Foundation: GAT Inhibition

To effectively design NA derivatives, one must understand the target. GABA Transporters (GAT-1 through GAT-4/BGT-1) are solute carrier proteins (SLC6 family) that function as electrogenic symporters, coupling the uptake of one GABA molecule to the co-transport of two

The "Anchor and Lock" Mechanism

Nipecotic acid mimics the GABA zwitterion. It binds into the orthosteric substrate site (S1) deep within the transporter core.

-

Nipecotic Acid (Parent): Competes directly with GABA for the S1 site. It is transported (a substrate-inhibitor), meaning it can stimulate hetero-exchange release of intracellular GABA.

-

N-Substituted Derivatives (e.g., Tiagabine): The addition of a lipophilic tail to the piperidine nitrogen creates a "dual-interaction" mode. The nipecotic acid headgroup binds the S1 site, while the lipophilic tail interacts with the extracellular vestibule (S2 site or access channel). This steric bulk prevents the transporter from closing its external gate, locking it in an open-to-out conformation and preventing transport. These are non-transported blockers .

Visualization: GABAergic Recycling & Inhibition

The following diagram illustrates the physiological context of GAT-1 inhibition.

Figure 1: Synaptic GABA recycling mechanism. Nipecotic acid derivatives (green) block GAT-1 (red), preventing GABA clearance and enhancing inhibitory signaling.

Structure-Activity Relationship (SAR)

The transformation of Nipecotic Acid into a clinical drug relies on specific structural modifications.

The Pharmacophore (Head Group)

-

(R)-Enantiomer: The (R)-isomer of nipecotic acid is significantly more potent (up to 2-fold) than the (S)-isomer for GAT-1 inhibition.

-

Secondary Amine: Essential for protonation at physiological pH, mimicking the amino group of GABA.

-

Carboxylic Acid: Mimics the carboxylate of GABA. Bioisosteres (e.g., tetrazoles) generally reduce potency, indicating a strict requirement for the acid functionality.

The Lipophilic Anchor (Tail)

Attaching a lipophilic chain to the piperidine nitrogen is the critical step for biological utility.

-

Spacer Length: A 3-4 carbon spacer (often including an alkene or alkyne for rigidity) is optimal.

-

Terminal Group: Bulky, aromatic groups (e.g., diphenyl, bis-thienyl) are required to interact with the hydrophobic vestibule of the transporter.

-

Example - Tiagabine: Uses a bis-(3-methyl-2-thienyl) moiety connected via a butenyl spacer.[2] This specific geometry optimizes binding affinity (

~ nM range) and enables BBB crossing.

Figure 2: Modular SAR of Nipecotic Acid derivatives. The lipophilic tail is the key differentiator between a research tool (NA) and a drug (Tiagabine).

Comparative Data Profile

The table below highlights the dramatic shift in potency and utility driven by N-derivatization.

| Compound | Structure Type | GAT-1 IC50 (µM) | BBB Permeability | Clinical Status |

| (R)-Nipecotic Acid | Parent (Zwitterion) | 10 - 20 | Negligible | Research Tool |

| Guvacine | Dehydro-analog | 15 - 30 | Negligible | Research Tool |

| SK&F 89976-A | N-diphenyl-butenyl | 0.2 - 0.5 | High | Preclinical |

| Tiagabine | N-bis(thienyl)-butenyl | 0.02 - 0.07 | High | FDA Approved (Epilepsy) |

Experimental Protocols

Expertise Note: In my experience, the most common failure mode in GAT assays is the lack of strict sodium control. GATs are

Protocol 1: High-Throughput [³H]-GABA Uptake Assay

Objective: Determine the

Reagents:

-

Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM

, 1.2 mM -

Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

-

Stop Solution: Ice-cold Assay Buffer.

-

Lysis Buffer: 0.1 M NaOH or 1% SDS.

Step-by-Step Workflow:

-

Seeding: Plate hGAT-1-HEK293 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h to confluence.

-

Equilibration: Aspirate media and wash cells 2x with 200 µL warm Assay Buffer. This removes endogenous GABA and serum proteins.

-

Pre-incubation: Add 150 µL of Assay Buffer containing the test compound (concentration range: 1 nM to 100 µM). Incubate for 10–15 min at 37°C.

-

Control A (Total Uptake): Buffer only.

-

Control B (Non-Specific Uptake): 1 mM unlabeled Nipecotic Acid or 100 µM Tiagabine.

-

-

Uptake Initiation: Add 50 µL of [³H]-GABA solution (Final concentration: 10–30 nM, trace amount).

-

Incubation: Incubate for exactly 3–5 minutes at 37°C.

-

Critical: Do not exceed 5 minutes. You must measure the initial rate of transport, not equilibrium accumulation.

-

-

Termination: Rapidly aspirate buffer and wash 3x with 200 µL Ice-Cold Stop Solution. The cold temperature freezes transporter conformational changes.

-

Lysis & Counting: Add 100 µL Lysis Buffer. Agitate for 30 min. Transfer to scintillation vials with cocktail and count (CPM).

Protocol 2: Electrophysiological Validation (Patch Clamp)

Objective: Confirm that the derivative is a non-transported blocker (like Tiagabine) rather than a substrate (like Nipecotic Acid). Logic: Substrates generate a steady-state transport current. Blockers inhibit the constitutive leak current or the current induced by GABA.

-

Setup: Whole-cell patch clamp on GAT-1 expressing cells.

-

Holding Potential: -60 mV.

-

Application:

Screening Workflow Diagram

This workflow outlines the logical progression from synthesis to lead candidate selection.

Figure 3: Strategic screening pipeline for identifying potent GAT inhibitors.

Therapeutic Implications & Future Directions

The biological activity of these derivatives extends beyond simple inhibition.

-

Epilepsy: Tiagabine remains the gold standard. It reduces seizure frequency by maintaining high synaptic GABA levels, promoting tonic inhibition.

-

Anxiety & Pain: Newer research suggests that targeting extrasynaptic GATs (like GAT-3 in glia) using specific NA derivatives (e.g., DDPM-3960) may offer anxiolytic effects without the sedation associated with benzodiazepines.

-

Bivalent Ligands: Future synthesis aims to link two NA units or an NA unit with a GABA-A receptor modulator, creating "dual-action" drugs that simultaneously block reuptake and enhance receptor sensitivity.

References

-

Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel potent GABA uptake inhibitor: Preclinical pharmacology.Epilepsia .[2][5][6][7] Link

-

Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[2][3][5][7][8][9][10][11][12] Synthesis and structure-activity relationships of new nipecotic acid derivatives.Journal of Medicinal Chemistry . Link

-

Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.Neurochemistry International . Link

-

Hönke, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.Journal of Medicinal Chemistry . Link

-

Scholze, P., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter rGAT-1.[13]British Journal of Pharmacology . Link

Sources

- 1. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 9. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

An In-Depth Technical Guide to the 1,3-Piperidinedicarboxylic Acid Scaffold for Drug Discovery Libraries

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Among its many variations, the 1,3-piperidinedicarboxylic acid scaffold presents a unique and compelling framework for drug discovery. Its conformationally constrained, three-dimensional structure offers a rigid presentation of two key carboxylic acid functionalities, making it an excellent tool for probing specific protein-ligand interactions. This guide provides a comprehensive technical overview of the 1,3-piperidinedicarboxylic acid core, detailing its fundamental stereochemical and conformational properties, robust synthetic strategies for library generation, and its strategic application in drug design, particularly as a rigid glutamate mimetic and a platform for bioisosteric modification to enhance pharmacokinetic profiles.

The Strategic Value of a Constrained Scaffold

In drug discovery, the transition from a flexible, acyclic lead compound to a more rigid, cyclic analogue is a time-honored strategy for improving potency, selectivity, and metabolic stability.[2] The piperidine scaffold is a frequent choice for this transformation due to its favorable physicochemical properties and synthetic tractability.[1][4] Specifically, the 1,3-dicarboxylic acid substitution pattern imposes significant conformational rigidity, locking the acidic functional groups into well-defined spatial orientations.

This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate into a significant increase in binding affinity. Furthermore, the defined stereochemistry of the scaffold allows for the systematic exploration of three-dimensional space within a binding pocket, a critical exercise in structure-activity relationship (SAR) studies.

Physicochemical and Stereochemical Landscape

Core Structural Features

The 1,3-piperidinedicarboxylic acid scaffold consists of a six-membered saturated heterocycle containing a basic nitrogen atom (pKa ~8-10, depending on substitution) and two acidic carboxylic acid groups (pKa ~4-5).[5] This zwitterionic potential allows for a range of critical interactions with biological targets:

-

Ionic Bonding: The protonated nitrogen can form strong salt bridges with acidic residues like aspartate or glutamate in a protein binding site.[2]

-

Hydrogen Bonding: Both the carboxylic acid groups (as donors and acceptors) and the ring nitrogen (as a donor when protonated) are potent hydrogen bond participants.[6]

-

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring can engage in van der Waals interactions with nonpolar pockets.

Stereoisomerism and Conformational Analysis

The presence of chiral centers at the C1 and C3 positions gives rise to distinct stereoisomers (cis and trans). Each of these isomers exists in a dynamic equilibrium of chair conformations, which dictates the spatial orientation (axial or equatorial) of the carboxylic acid groups.

-

trans-Isomers: In the most stable chair conformation, the trans-isomer will typically place both bulky carboxylic acid groups in equatorial positions to minimize 1,3-diaxial strain. This results in a di-equatorial (e,e) arrangement.

-

cis-Isomers: The cis-isomer is forced to adopt a conformation with one axial and one equatorial substituent (a,e).

The choice between a cis or trans scaffold is a critical design element, as it fundamentally changes the distance and vector relationship between the two acidic groups. This conformational lock is paramount when designing ligands for targets that recognize specific geometric arrangements of functional groups, such as excitatory amino acid receptors.[7]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Boc-3-Piperidinecarboxylic Acid in Organic Solvents

Abstract: 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid (also known as N-Boc-nipecotic acid) is a pivotal chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its processability, reaction kinetics, and purification are intrinsically linked to its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It consolidates theoretical principles, available experimental data, and a detailed, field-proven protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline downstream processing.

Introduction: The Molecular Profile of 1-Boc-3-Piperidinecarboxylic Acid

1-Boc-3-piperidinecarboxylic acid is a derivative of piperidine-3-carboxylic acid (nipecotic acid) where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural modification is crucial, as the Boc group enhances the compound's stability and lipophilicity, making it more amenable to use in organic synthesis compared to its unprotected parent compound.[2][3]

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₉NO₄[4]

-

Molecular Weight: 229.27 g/mol [5]

-

Appearance: White to off-white crystalline solid[4]

-

Melting Point: 159-162 °C (racemic), 165-169 °C ((S)-enantiomer)[5]

The molecule's structure features three key functional domains that dictate its solubility:

-

The Carboxylic Acid Moiety (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is fundamental to its acidic nature and its interactions with polar solvents.[6]

-

The Piperidine Ring: A saturated heterocyclic scaffold that contributes to the overall nonpolar surface area.

-

The Boc Protecting Group (-C(O)OC(CH₃)₃): A bulky, nonpolar (lipophilic) group that significantly influences the molecule's solubility in less polar organic solvents.

Theoretical Framework for Solubility

The solubility of 1-Boc-3-piperidinecarboxylic acid is governed by the interplay between its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the primary guiding concept.

-

Polarity and Hydrogen Bonding: The presence of the carboxylic acid group allows for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[7] In many carboxylic acids, strong intermolecular hydrogen bonding leads to the formation of dimers, which can influence both boiling points and solubility behavior, particularly in aprotic solvents.[6]

-

Influence of the Boc Group: The large, nonpolar Boc group increases the compound's affinity for less polar environments. This suggests good solubility in solvents like dichloromethane and ethyl acetate, where the nonpolar interactions can be maximized.[8]

-

Solvent-Solute Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively engage in hydrogen bonding with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid, leading to favorable solvation.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The lack of a donor proton in the solvent means they do not compete with the solute's self-association (dimerization).

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Solubility is driven by a combination of dipole-dipole interactions with the polar groups and van der Waals forces with the aliphatic piperidine ring and the bulky Boc group.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the high polarity of the carboxylic acid group, which cannot be effectively solvated by these solvents.[9]

-

The relationship between the solute's functional groups and solvent types is visualized below.

Caption: Solute-solvent interaction map.

Experimental Solubility Data

Comprehensive quantitative solubility data for 1-Boc-3-piperidinecarboxylic acid is not widely available in peer-reviewed literature. The table below summarizes available qualitative information from chemical suppliers and specific quantitative data where found.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Source/Notes |

| Dichloromethane (DCM) | Less Polar | Soluble | Not Specified | [8] |

| Ethyl Acetate (EtOAc) | Less Polar | Soluble | Not Specified | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | Not Specified | [10] (Requires sonication) |

| Alcohols (general) | Polar Protic | Soluble | Not Specified | [6] (General for carboxylic acids) |

| Ether (general) | Less Polar | Soluble | Not Specified | [6] (General for carboxylic acids) |

Disclaimer: "Soluble" is a qualitative term and can vary between suppliers. The lack of standardized, quantitative data necessitates experimental verification for process-critical applications.

Protocol for Experimental Solubility Determination: The Shake-Flask Method

To address the gap in quantitative data, the isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[11][12] This protocol provides a reliable and reproducible workflow.

Objective: To determine the equilibrium solubility of 1-Boc-3-piperidinecarboxylic acid in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

1-Boc-3-piperidinecarboxylic acid (purity >98%)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC with a suitable column (e.g., C18) and detector (UV)

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: a. To a series of glass vials, add an excess amount of 1-Boc-3-piperidinecarboxylic acid (e.g., 150-200 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true thermodynamic solubility.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and place them in a holder at the same constant temperature. b. Allow the excess solid to sediment for at least 2-4 hours, leaving a clear, saturated supernatant. Causality Note: This step is critical to avoid aspirating solid particles during sampling, which would falsely inflate the measured concentration.

-

Sampling and Filtration: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops should be discarded to saturate the filter membrane.

-

Dilution and Quantification: a. Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of a pre-established HPLC calibration curve. b. Analyze the diluted sample by HPLC to determine its precise concentration.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The result, typically expressed in mg/mL or g/L, is the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion and Practical Implications

While qualitative data suggests that 1-Boc-3-piperidinecarboxylic acid is soluble in a range of common polar and less-polar organic solvents, a lack of precise quantitative data in the public domain makes experimental determination essential for process development. The molecule's dual nature—a polar carboxylic acid and a nonpolar Boc group—provides it with a versatile, yet complex, solubility profile. For drug development professionals, this means that solvent screening is a critical step. Polar aprotic solvents like DMSO may be suitable for stock solutions, while less polar solvents like ethyl acetate or dichloromethane are likely candidates for reaction and crystallization media. The robust shake-flask protocol provided herein offers a reliable method for generating the precise data needed to optimize these processes, ensuring efficiency, reproducibility, and scalability.

References

-

Physical Properties of Carboxylic Acids. Online Organic Chemistry Tutorial. [Link]

-

N-Boc R-Nipecotic Acid. Laboratory Chemicals. [Link]

-

Physical Properties of Carboxylic Acids. Lumen Learning - The Basics of General, Organic, and Biological Chemistry. [Link]

-

Piperidine-3-carboxylic acid - Solubility. Solubility of Things. [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid. PubChem. [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. PubMed. [Link]

-

Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research J. Pharm. and Tech. [Link]

-

N-Boc-(R)-Nipecotic acid, 250 g. Carl ROTH. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

Sources

- 1. CAS 84358-12-3: 1-(tert-butoxycarbonyl)-3-piperidine-carbo… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid [cymitquimica.com]

- 5. 1-(tert-ブトキシカルボニル)-3-ピペリジンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. organicmystery.com [organicmystery.com]

- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. N-Boc R-Nipecotic Acid for Pharmaceutical Applications at Attractive Prices [sihaulichemicals.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Stereochemical Dynamics of 1,3-Piperidinedicarboxylic Acid Derivatives: Synthesis, Resolution, and Pharmacological Targeting

Executive Summary

1,3-Piperidinedicarboxylic acid derivatives—most commonly utilized in their N-protected forms such as 1-Boc-piperidine-3-carboxylic acid—are foundational scaffolds in modern medicinal chemistry. The pharmacological efficacy of these molecules is entirely predicated on the stereochemistry of the C3 chiral center. This technical guide explores the mechanistic rationale behind enantiomer-specific target binding, details the quantitative impact of chirality on γ-aminobutyric acid (GABA) transporter inhibition, and provides a self-validating experimental protocol for the chiral resolution of these critical intermediates.

The Structural Imperative of C3 Chirality

In the context of drug development, 1,3-piperidinedicarboxylic acid derivatives function as conformationally restricted amino acid analogs. The piperidine ring predominantly adopts a chair conformation, forcing the C3-carboxylate group into either an equatorial or axial position depending on the specific enantiomer and substitution pattern.

This spatial orientation is not merely a structural curiosity; it is the primary determinant of how the molecule interacts with complex biological targets. The stereospecificity of the C3 chiral center is heavily leveraged in the synthesis of anticonvulsants, analgesics, and enzyme inhibitors, where even minor epimerization can lead to a complete loss of therapeutic efficacy[1].

Pharmacological Landscape: Enantioselectivity in GAT-1 Binding

The most prominent clinical application of 1,3-piperidinedicarboxylic acid derivatives is the development of selective inhibitors for GABA Transporter 1 (GAT-1). GAT-1 is responsible for the electrogenic reuptake of GABA from the synaptic cleft; inhibiting this transporter prolongs GABAergic signaling, providing potent antiepileptic and antinociceptive effects.

Research demonstrates a profound enantiomeric bias in GAT-1 binding. The (R)-enantiomer of nipecotic acid (piperidine-3-carboxylic acid) and its lipophilic N-substituted derivatives (such as the FDA-approved drug Tiagabine) exhibit significantly higher inhibitory activity than their (S)-counterparts 2[2].

Mechanistically, cryo-electron microscopy and molecular dynamics simulations reveal that the (R)-enantiomer's C3-carboxylate optimally coordinates with the Na1 ion site within the GAT-1 binding pocket. This precise ionic coordination is a strict requirement for stalling the transporter in an inward-open conformation, thereby blocking GABA translocation 3[3]. Conversely, the (S)-enantiomer suffers from steric clashes and fails to maintain this critical Na1 coordination.

Figure 1: Mechanism of GAT-1 inhibition by (R)-1,3-piperidinedicarboxylic acid derivatives.

Quantitative Impact of Stereochemistry

The divergence in biological activity between enantiomers is stark. The table below summarizes the binding affinities and inhibitory potencies, highlighting the necessity of utilizing enantiopure starting materials in drug synthesis 4[4].

| Compound | Stereochemistry | Target | IC50 (µM) | Pharmacological Profile |

| Nipecotic Acid | Racemic (±) | GAT-1 | 2.6 | Baseline GABA reuptake inhibitor |

| Nipecotic Acid | (R)-Enantiomer | GAT-1 | ~2.6 | Active enantiomer, strong target binder |

| Nipecotic Acid | (S)-Enantiomer | GAT-1 | >100 | Weak binder, sterically hindered |

| Tiagabine | (R)-Enantiomer | GAT-1 | ~0.1 | Highly potent, FDA-approved antiepileptic |

| Tiagabine | (S)-Enantiomer | GAT-1 | >10 | Suboptimal target coordination |

Synthetic Strategies: Achieving High Enantiomeric Excess

Because the (R)-enantiomer is pharmacologically superior, isolating it from racemic 1-Boc-piperidine-3-carboxylic acid is a critical workflow. While asymmetric synthesis is possible, classical diastereomeric salt resolution remains the most scalable and cost-effective method in early-stage development 5[5].

This process involves reacting the racemic mixture with an optically active resolving agent, such as (-)-di-p-toluoyl-D-tartaric acid. The resulting diastereomeric salts exhibit distinct solubility profiles, allowing for highly selective fractional crystallization.

Figure 2: Diastereomeric resolution workflow for racemic 1-Boc-piperidine-3-carboxylic acid.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocol for the chiral resolution of 1-Boc-piperidine-3-carboxylic acid is designed as a self-validating system. Every step is anchored in chemical causality to prevent yield loss and stereochemical degradation.

Protocol: Diastereomeric Resolution of Racemic 1-Boc-piperidine-3-carboxylic acid

Objective: Isolate (R)-1-Boc-piperidine-3-carboxylic acid with >99% enantiomeric excess (ee).

Step 1: Substoichiometric Salt Formation

-

Action: Dissolve racemic 1-Boc-piperidine-3-carboxylic acid (1.0 eq) and (-)-di-p-toluoyl-D-tartaric acid (0.5 eq) in a mixture of ethyl acetate and ethanol (9:1 v/v) at 60°C.

-

Causality: Utilizing exactly 0.5 equivalents of the resolving agent (the Pope-Peachy method) deliberately starves the system, forcing the resolving agent to selectively pair with the preferred (R)-enantiomer. The EtOAc/EtOH solvent matrix provides the exact dielectric environment required to keep the free (S)-acid in solution while precipitating the (R)-diastereomeric salt.

Step 2: Seeded Fractional Crystallization

-

Action: Cool the solution linearly to 0°C over 12 hours (approx. 5°C/hour). At exactly 40°C, seed the solution with 0.1% w/w of pure (R)-salt crystals.

-

Causality: Rapid cooling causes supersaturation and kinetic trapping, leading to the co-precipitation of the unwanted (S)-diastereomer. Seeding at 40°C bypasses the primary nucleation energy barrier, ensuring that the crystal lattice grows uniformly and exclusively as the thermodynamically stable (R)-salt.

Step 3: Mild Alkaline Cleavage

-

Action: Filter the solid precipitate, suspend it in distilled water, and adjust the pH to 8.5 using 1M Sodium Bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (DCM).

-

Causality: NaHCO3 is explicitly chosen over strong bases like NaOH. The alpha-proton adjacent to the C3-carbonyl is mildly acidic; exposure to a strong base would trigger base-catalyzed epimerization, instantly degrading the enantiomeric excess. During extraction, the cleaved resolving agent partitions into the DCM layer, leaving the sodium salt of the pure (R)-piperidine derivative in the aqueous phase.

Step 4: Controlled Acidification and Recovery

-

Action: Acidify the aqueous layer to pH 3.0 using 1M Citric Acid, then extract with ethyl acetate. Dry the organic layer over Na2SO4 and evaporate to yield the pure (R)-1-Boc-piperidine-3-carboxylic acid.

-

Causality: Citric acid is utilized instead of Hydrochloric Acid (HCl). The N-Boc protecting group is highly acid-labile and will cleave at pH < 1. Citric acid safely protonates the carboxylate without risking the integrity of the Boc group.

Conclusion

The stereochemical dynamics of 1,3-piperidinedicarboxylic acid derivatives dictate their utility in drug development. As demonstrated by GAT-1 inhibitors, the spatial orientation of the C3 chiral center is the ultimate arbiter of target affinity and pharmacological success. By employing rigorous, causality-driven resolution protocols, researchers can reliably generate the enantiopure scaffolds required for next-generation therapeutics.

References

-

WO2025003414A1 - Malt1 inhibitors - Google Patents Source: Google Patents URL:[5]

-

(S)-Methyl piperidine-3-carboxylate hydrochloride Source: Benchchem URL:[1]

-

Nipecotic Acid ((±) - Technical Information Source: Cayman Chemical URL:[4]

-

Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1 Source: MDPI URL:[2]

-

Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter Source: PMC (National Institutes of Health) URL:[3]

-

Correlation between Anticonvulsant Activity and Inhibitory Action on Glial γ-Aminobutyric Acid Uptake Source: DOI / ASPET URL:[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1 | MDPI [mdpi.com]

- 3. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. WO2025003414A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Synthesis of 1-Boc-piperidine-3-carboxylic Acid: A Comprehensive Guide for Drug Discovery and Development

Introduction: The Strategic Importance of 1-Boc-piperidine-3-carboxylic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. 1-Boc-piperidine-3-carboxylic acid, a derivative of nipecotic acid, serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group masks the secondary amine, preventing its participation in undesired side reactions and allowing for selective functionalization of the carboxylic acid moiety.[2] This strategic protection is fundamental in multi-step syntheses, enabling the construction of complex molecules with high precision and yield.[3] This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-piperidine-3-carboxylic acid from nipecotic acid, grounded in the principles of synthetic organic chemistry and tailored for researchers, scientists, and drug development professionals.

Chemical Theory and Mechanism: The Nucleophilic Acyl Substitution of Boc Anhydride

The synthesis of 1-Boc-piperidine-3-carboxylic acid from nipecotic acid is a classic example of a nucleophilic acyl substitution reaction. The protecting agent, di-tert-butyl dicarbonate (Boc anhydride), provides an electrophilic carbonyl carbon that is readily attacked by the nucleophilic secondary amine of nipecotic acid.[4]

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nipecotic acid amine attacks one of the carbonyl carbons of the Boc anhydride. This initial step forms a transient tetrahedral intermediate.[3]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the tert-butyl carbonate leaving group.

-

Proton Transfer and Decomposition: The tert-butyl carbonate anion is a relatively unstable species and readily abstracts a proton from the now-protonated piperidine nitrogen. Subsequently, it decomposes into the stable and volatile byproducts, carbon dioxide (CO₂) and tert-butanol.[4] The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction.[5]

The use of a mild base, such as sodium bicarbonate (NaHCO₃), is often employed to neutralize the carboxylic acid of the nipecotic acid starting material and the in-situ generated carbonic acid, thereby facilitating the reaction and improving the yield of the desired N-Boc protected product.

Experimental Protocol: Synthesis of 1-Boc-piperidine-3-carboxylic Acid

This protocol outlines a robust and scalable method for the Boc protection of nipecotic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Nipecotic acid | ≥98% | Commercially Available | |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |

| Deionized Water | In-house | ||

| Ethyl acetate | ACS Grade | Commercially Available | For extraction |

| 1 M Hydrochloric acid (HCl) | In-house | For workup | |

| Brine (saturated NaCl solution) | In-house | For workup | |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying |

| Round-bottom flask | Appropriate size | ||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

-

Dissolution of Nipecotic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq) portion-wise. Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cold, stirred solution, add di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and Extraction: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and tert-butanol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product will precipitate out of the solution as a white solid.

-

Isolation of Product: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight.

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of 1-Boc-piperidine-3-carboxylic acid.

Data Presentation

Physicochemical Properties of 1-Boc-piperidine-3-carboxylic Acid

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 165-169 °C |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water.[6] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after 16 hours, an additional portion of Boc anhydride (0.2 eq) can be added, and the reaction can be stirred for another 4-6 hours. Ensure that the pH of the reaction mixture remains basic during the reaction.

-

Low Yield: Low yields can result from incomplete precipitation during acidification. Ensure the pH is brought down to 2-3 and that the solution is sufficiently cold. Extraction of the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane can help recover any product that remains in solution.

-

Product Purity: The primary byproducts, tert-butanol and unreacted Boc anhydride, are generally removed during the initial ethyl acetate wash. If the final product requires further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-Boc-piperidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. The strategic use of the Boc protecting group is a testament to the enabling power of synthetic chemistry in advancing the frontiers of medicine.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

-

Cankař, P. et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2019 , 24(1), 133. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Available at: [Link]

-

bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available at: [Link]

- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-Nipecotic acid | 1-Boc-Piperidine-3-carboxylic acid | Piperidines | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Selective Esterification of 1,3-Piperidinedicarboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols for the selective mono-esterification of 1,3-piperidinedicarboxylic acid, a critical scaffold in medicinal chemistry. The strategic synthesis of mono-esters of this versatile building block is paramount in the development of novel therapeutics, particularly in the design of enzyme inhibitors and receptor modulators where precise molecular architecture dictates biological activity.[1] This guide outlines two primary regioselective strategies: selective esterification at the C-3 carboxylic acid and a more advanced protocol for the selective esterification at the C-1 nitrogen, following N-protection. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss purification and characterization techniques to ensure the synthesis of high-purity mono-esters for downstream applications in drug discovery and development.

Introduction

1,3-Piperidinedicarboxylic acid and its derivatives are privileged structures in the design of pharmacologically active agents. The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, making it an ideal scaffold for mimicking peptide turns or for presenting functional groups to biological targets with high specificity. The selective functionalization of its two carboxylic acid groups is a key synthetic challenge that, when overcome, unlocks a vast chemical space for the development of new chemical entities. This guide focuses on providing robust and reproducible protocols for the selective mono-esterification of 1,3-piperidinedicarboxylic acid, a transformation that is often a critical first step in the synthesis of more complex drug candidates.

Strategic Overview: The Importance of Protecting Groups

The selective esterification of 1,3-piperidinedicarboxylic acid hinges on the strategic use of protecting groups. The secondary amine of the piperidine ring is nucleophilic and can interfere with esterification reactions. Therefore, the first step in our synthetic sequence is the protection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

Our overall synthetic strategy is bifurcated to allow for selective esterification at either the C-3 or C-1 position, as illustrated in the workflow diagram below.

Figure 1: A decision tree outlining the synthetic pathways for the selective mono-esterification of 1,3-piperidinedicarboxylic acid.

Part 1: Selective Esterification at the C-3 Position

The selective esterification at the C-3 position is the more straightforward of the two strategies. Once the nitrogen is protected as a Boc-carbamate, the two carboxylic acids exhibit different electronic and steric environments. The C-1 carboxyl group is part of the carbamate functionality, which deactivates it towards nucleophilic attack under standard esterification conditions. In contrast, the C-3 carboxylic acid behaves as a typical carboxylic acid, making it more susceptible to esterification.

Protocol 1.1: N-Boc Protection of 1,3-Piperidinedicarboxylic Acid

This initial step is crucial for the success of the subsequent selective esterification.

Materials:

-

1,3-Piperidinedicarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,3-piperidinedicarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and 1 M NaOH (aq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-1,3-piperidinedicarboxylic acid as a white solid.

Protocol 1.2: Selective C-3 Esterification via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[3][4][5][6]

Materials:

-

N-Boc-1,3-piperidinedicarboxylic acid

-

Alcohol (e.g., methanol, ethanol) (large excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend N-Boc-1,3-piperidinedicarboxylic acid (1 equivalent) in the desired alcohol (e.g., 20-50 equivalents).

-

Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-Boc-3-alkyl-1,3-piperidinedicarboxylate.

Figure 2: Step-by-step workflow for the selective esterification at the C-3 position.

Part 2: Advanced Strategy for Selective Esterification at the C-1 Position

Direct selective esterification at the C-1 position of N-Boc-1,3-piperidinedicarboxylic acid is challenging due to the electronic nature of the carbamate. A multi-step approach involving orthogonal protecting groups is proposed here. This strategy relies on the selective protection of the more reactive C-3 carboxylic acid, followed by a modification at the C-1 position and subsequent deprotection.

Protocol 2.1: Orthogonal Protection of the C-3 Carboxylic Acid

To achieve selective reaction at the C-1 position, the C-3 carboxylic acid must first be protected with a group that can be removed under conditions that do not affect the Boc group or the desired C-1 ester. A benzyl ester is a suitable choice as it can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group.

Materials:

-

N-Boc-1,3-piperidinedicarboxylic acid

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-1,3-piperidinedicarboxylic acid (1 equivalent) in DMF.

-

Add cesium carbonate (1.1 equivalents) and stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.05 equivalents) dropwise and stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Boc-3-benzyl-1,3-piperidinedicarboxylate.

Protocol 2.2: Esterification at the C-1 Position (Hypothetical Transformation)

With the C-3 position protected, the focus shifts to the C-1 carboxyl group. A direct esterification is not feasible. Instead, a cleavage of the Boc group followed by re-formation of a different carbamate (an ester of a carbonic acid derivative) is a plausible route.

Note: This is a proposed, advanced synthetic route that requires careful optimization.

Protocol 2.3: Deprotection of the C-3 Benzyl Ester

The final step in this sequence is the selective removal of the benzyl ester to reveal the free C-3 carboxylic acid.

Materials:

-

1-Alkyl-3-benzyl-1,3-piperidinedicarboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 1-alkyl-3-benzyl-1,3-piperidinedicarboxylate in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired 1-alkyl-3-carboxy-piperidine-1-carboxylate.

Purification and Characterization

Purification:

-

Extraction: Standard acid-base extraction can be employed to remove acidic or basic impurities.

-

Column Chromatography: Silica gel chromatography is the most common method for purifying the mono-ester products. A gradient of ethyl acetate in hexanes is typically used as the eluent.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the esterification.[7] The chemical shifts of the protons and carbons adjacent to the newly formed ester group will be characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized mono-ester.

| Technique | Expected Observations for C-3 Mono-ester |